2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic organic compound with notable applications in scientific research and industry. The presence of both a phenyl group and a trifluoromethyl group within its structure provides it with unique chemical properties, making it an intriguing molecule for various experimental and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide, a series of organic reactions are typically employed:
Step 1 Synthesis of 2-phenylbutanoic acid.: This compound can be synthesized from benzene and butanoic acid through Friedel-Crafts acylation.
Step 2 Formation of the amide linkage.: The carboxyl group of 2-phenylbutanoic acid is activated by reaction with a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide bond with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
Step 3 Incorporation of the trifluoromethyl group.: This can be achieved through selective substitution reactions under anhydrous and controlled temperature conditions.
Industrial Production Methods
Industrial-scale synthesis often mirrors laboratory methods but requires optimization for larger batches, including the use of more efficient reactors and purification techniques, such as continuous flow reactors and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation at the phenyl group, introducing hydroxyl groups or other functionalities.
Reduction: The compound's amide group can be reduced to an amine under suitable conditions, such as catalytic hydrogenation.
Substitution: The trifluoromethyl group can engage in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminium hydride or palladium-catalyzed hydrogenation.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
Depending on the reaction type, products might include phenolic derivatives, amines, or substituted trifluoromethyl analogs.
Scientific Research Applications
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide finds use across several domains:
Chemistry: As a reagent in synthetic organic chemistry due to its reactive trifluoromethyl and phenyl groups.
Biology: For potential bioactivity studies, including its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, possibly as a precursor for drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in specialized polymers due to its structural uniqueness.
Mechanism of Action
The compound's effects can be attributed to:
Molecular targets: Likely interacting with proteins and enzymes through its phenyl and pyrazolyl groups.
Pathways involved: It may modulate pathways involving signal transduction, enzyme inhibition, or molecular recognition.
Comparison with Similar Compounds
When compared with other compounds featuring phenyl and trifluoromethyl groups, 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is distinguished by its specific combination of functional groups and the positioning of the pyrazolyl ring.
Similar Compounds
2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: – Different central chain length.
2-(trifluoromethyl)phenylbutanoic acid: – No pyrazolyl group.
1-phenyl-3-(trifluoromethyl)-1H-pyrazole: – Lacks the butanamide linkage.
This uniqueness positions it as a versatile molecule for diverse research and industrial applications, continually evolving as we explore its full potential.
Properties
IUPAC Name |
2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMZIUZILFGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.